molecular formula C12H17BrN2O B8376948 6-bromo-N-(2-pyridylmethyl)hexanamide

6-bromo-N-(2-pyridylmethyl)hexanamide

Cat. No.: B8376948
M. Wt: 285.18 g/mol
InChI Key: MXLXVNZCXXJHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-(2-pyridylmethyl)hexanamide is a brominated hexanamide derivative featuring a pyridylmethyl substituent on the amide nitrogen. These analogs are critical intermediates in asymmetric amino acid synthesis, peptidomimetic inhibitor development, and PROTAC (Proteolysis-Targeting Chimera) design .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

6-bromo-N-(pyridin-2-ylmethyl)hexanamide

InChI

InChI=1S/C12H17BrN2O/c13-8-4-1-2-7-12(16)15-10-11-6-3-5-9-14-11/h3,5-6,9H,1-2,4,7-8,10H2,(H,15,16)

InChI Key

MXLXVNZCXXJHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

6-Bromo-N-(tert-butoxy)hexanamide (2c)

  • Structure : Tert-butoxy group as the nitrogen substituent.
  • Synthesis : Prepared via alkylation of chiral Ni(II) Schiff base complexes under optimized conditions (3.0 equiv NaOH, DMF, 0–15°C), yielding 78% product with 88% diastereomeric excess (d.e.) .
  • Application: Key intermediate in synthesizing Fmoc-protected amino acids (e.g., Fmoc-L-Asu(NHOtBu)-OH) for HDAC inhibitor development .
  • Advantage : High diastereoselectivity and compatibility with Fmoc/tBu solid-phase peptide synthesis (SPPS) .

6-Bromo-N-(trityl)hexanamide (2a)

  • Structure : Trityl (triphenylmethyl) protecting group.
  • Synthesis : Reacted with Ni(II) complexes but resulted in product degradation and low yields (<20%) under basic conditions .
  • Limitation : Poor stability under alkylation conditions, necessitating alternative protecting groups like tert-butoxy .

6-Bromo-N-(THP)hexanamide (2b)

  • Structure : Tetrahydropyranyl (THP) protecting group.
  • Performance : Similar to 2a, low yields (<25%) due to decomposition during alkylation .

6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide (49d)

  • Structure: Dioxopiperidinyl isoindolinone moiety.
  • Application : First potent PROTAC degrader of AIMP2, with LCMS m/z 450 [M+H]+ and confirmed NMR signals (e.g., δ 11.15, NH proton) .
  • Significance : Demonstrates the utility of bromohexanamide linkers in targeted protein degradation .

6-Bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)hexanamide (8a)

  • Structure : Sec-butyl and phthalimide groups.
  • Characterization : NMR data (δ 9.60, NH; δ 3.41, BrCH2) and ES-HRMS (m/z 393.0821 [M−H]−) confirm structure .
  • Use : Chemiluminescent probe precursor via further functionalization .

Research Findings and Trends

  • Protecting Group Impact : Trityl and THP groups exhibit poor stability under basic alkylation conditions, while tert-butoxy enhances both yield and stereoselectivity .
  • Linker Utility : The bromohexanamide chain serves as a versatile linker in PROTACs, enabling conjugation of E3 ligase binders to target proteins .
  • Structural Diversity: Modifying the nitrogen substituent (e.g., pyridylmethyl vs. isoindolinone) tailors compounds for applications ranging from catalysis to bioimaging .

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